An In-depth Technical Guide to 3-Bromophenylmethyl Sulphone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromophenylmethyl Sulphone: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-bromophenylmethyl sulphone (CAS No. 34896-80-5), a key organic intermediate for researchers, scientists, and professionals in drug development. This document delves into its core chemical and physical properties, provides a detailed synthesis protocol, explores its applications, and outlines essential safety and handling procedures.
Core Molecular and Physicochemical Profile
3-Bromophenylmethyl sulphone, also known as 1-bromo-3-(methylsulfonyl)benzene, is a crystalline solid at room temperature. Its molecular structure, featuring a bromine atom and a methylsulphonyl group on a benzene ring, makes it a versatile building block in organic synthesis.
Table 1: Key Properties of 3-Bromophenylmethyl Sulphone
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇BrO₂S | [1] |
| Molecular Weight | 235.10 g/mol | [2] |
| CAS Number | 34896-80-5 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 103-107 °C | [2] |
| Solubility | Soluble in many organic solvents |
Synthesis of 3-Bromophenylmethyl Sulphone
The primary and most common method for the synthesis of 3-bromophenylmethyl sulphone is through the oxidation of its precursor, 3-bromophenyl methyl sulfide. This reaction is a staple in organic chemistry for the formation of sulfones from sulfides. The causality behind this choice of experimental design lies in the high efficiency and selectivity of modern oxidizing agents, which can readily convert the sulfide to the sulfone without significant side reactions on the aromatic ring.
Experimental Protocol: Oxidation of 3-Bromophenyl Methyl Sulfide
This protocol is a self-validating system, where reaction progress can be easily monitored by thin-layer chromatography (TLC), and the final product can be rigorously characterized by standard analytical techniques.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromophenyl methyl sulfide (1.0 equivalent) in glacial acetic acid.
-
Addition of Oxidant : To the stirred solution, slowly add a solution of 30% hydrogen peroxide (2.2 equivalents). The addition should be done portion-wise to control the exothermicity of the reaction. Maintain the temperature of the reaction mixture below 50 °C.
-
Reaction Monitoring : Monitor the reaction progress by TLC, using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The reaction is complete when the starting sulfide spot is no longer visible.
-
Work-up : Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water. A white precipitate of 3-bromophenylmethyl sulphone will form.
-
Isolation : Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid and hydrogen peroxide.
-
Purification : The crude product can be purified by recrystallization from ethanol to yield a white crystalline solid.
-
Characterization : Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Caption: Workflow for the synthesis of 3-bromophenylmethyl sulphone.
Spectroscopic Characterization
While specific experimental spectra for 3-bromophenylmethyl sulphone are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
-
¹H NMR : The spectrum would be expected to show a singlet for the methyl protons (SO₂CH₃) at approximately 3.1 ppm. The four aromatic protons would appear as multiplets in the range of 7.5-8.0 ppm.
-
¹³C NMR : The spectrum would show a signal for the methyl carbon at around 44 ppm. The aromatic carbons would appear in the region of 120-145 ppm, with the carbon attached to the bromine atom being the most deshielded.
-
IR Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O) stretches, typically found around 1320 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom.
Applications in Research and Drug Development
The methylsulphonyl group is a key pharmacophore in modern medicinal chemistry. It is metabolically stable and can act as a hydrogen bond acceptor, improving the pharmacokinetic profile of drug candidates.[3] 3-Bromophenylmethyl sulphone is a valuable intermediate for introducing this functional group into more complex molecules. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the facile synthesis of a library of derivatives.
Derivatives of phenyl sulfones have been investigated for a wide range of biological activities, including:
-
Antifungal and Antibacterial Agents : The sulfone moiety is present in a number of compounds with demonstrated antimicrobial properties.[4]
-
Anti-inflammatory and Anticancer Agents : The rigid structure and electronic properties of the phenyl sulfone scaffold make it a suitable platform for the design of enzyme inhibitors.
Caption: Applications of 3-bromophenylmethyl sulphone in drug discovery.
Safety and Handling
3-Bromophenylmethyl sulphone should be handled with the appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid :
-
In case of skin contact : Wash with plenty of soap and water.
-
In case of eye contact : Rinse cautiously with water for several minutes.
-
If inhaled : Move the person into fresh air.
-
If swallowed : Rinse mouth. Do NOT induce vomiting.
-
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
Conclusion
3-Bromophenylmethyl sulphone is a versatile and valuable building block in organic synthesis, particularly for applications in drug discovery and materials science. Its straightforward synthesis and the reactivity of the bromine atom allow for the creation of a wide array of derivatives. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and development.
References
-
PubChem. Compound Summary for CID 302062, 1-Bromo-3-(methylsulfonyl)benzene. National Center for Biotechnology Information. [Link]
- Ahmad, I., et al. Sulfones: An important class of organic compounds with diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 19-27.
